An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol
An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol
Abstract: Isoagarotetrol is a naturally occurring tetrahydroxylated 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species.[][2][3] This guide provides a comprehensive overview of its chemical structure, including its systematic nomenclature, stereochemistry, and the spectroscopic techniques employed for its elucidation. Furthermore, it details its physicochemical properties, methods of isolation, and known biological activities, positioning Isoagarotetrol as a compound of interest for further research in pharmacology and natural product chemistry.
Introduction
Discovery and Natural Occurrence
Isoagarotetrol is a secondary metabolite found in agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.[] It is primarily isolated from trees of the Aquilaria genus, particularly Aquilaria sinensis, which produce the resin as a defense mechanism against injury or infection.[][2] The complex chemical composition of agarwood includes a variety of chromone derivatives, sesquiterpenes, and other aromatic compounds, with Isoagarotetrol being one of the characteristic non-volatile chromones.[4]
Significance in Natural Product Chemistry and Pharmacology
The unique structural features of Isoagarotetrol, particularly its polyhydroxylated chromone core, have drawn the attention of researchers. Preliminary studies have revealed that Isoagarotetrol possesses significant antioxidant and anti-inflammatory properties.[] It has been shown to be effective in scavenging free radicals and inhibiting the production of pro-inflammatory cytokines in vitro.[] These biological activities suggest its potential as a lead compound for the development of new therapeutic agents.[]
Chemical Identity and Nomenclature
A precise understanding of a molecule begins with its unambiguous identification. The following section details the systematic naming and standard chemical identifiers for Isoagarotetrol.
Systematic (IUPAC) Name
The formal name for Isoagarotetrol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one .[] This name precisely describes the molecular structure, including the stereochemistry of its four chiral centers.
Common Synonyms
In scientific literature and chemical databases, Isoagarotetrol may also be referred to by the synonym: (5S,6R,7S,8R)-5,6,7,8-Tetrahydroxy-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-4-one.[]
Unique Chemical Identifiers
For database searching and regulatory purposes, the following identifiers are assigned to Isoagarotetrol:
| Identifier | Value |
| CAS Number | 104060-61-9[][2][3][5] |
| Molecular Formula | C₁₇H₁₈O₆[][5] |
| SMILES | O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2[C@H]3O[2][3][5] |
| InChI | InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1[] |
| InChI Key | CWMIROLCTHMEEO-XUWVNRHRSA-N[][5] |
Molecular Structure and Stereochemistry
Core Scaffold
The fundamental structure of Isoagarotetrol is built upon a 2-(2-phenylethyl)chromone scaffold. This core consists of a benzopyran-4-one (chromone) ring system substituted at the 2-position with a phenylethyl group. This class of compounds is characteristic of Aquilaria species.[4]
Key Functional Groups
The notable features of the Isoagarotetrol molecule are:
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A phenylethyl group: This nonpolar moiety contributes to the overall lipophilicity of the molecule.
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A chromone core: This heterocyclic system is known for a wide range of biological activities.
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A tetrahydroxy system: Four hydroxyl (-OH) groups are located on the saturated portion of the pyran ring, rendering this part of the molecule highly polar and capable of extensive hydrogen bonding.
Stereochemical Configuration
Isoagarotetrol has four stereocenters at positions 5, 6, 7, and 8. The specific spatial arrangement of the hydroxyl groups is defined by the IUPAC name as (5S, 6R, 7S, 8R). This precise stereochemistry is crucial for its biological activity and differentiates it from its diastereomer, agarotetrol, which has a (5S, 6R, 7R, 8S) configuration.[6] The stereochemical notation is defined using the Cahn-Ingold-Prelog (CIP) priority rules.
2D and 3D Structural Representations
The two-dimensional structure of Isoagarotetrol illustrates the connectivity of the atoms, while a three-dimensional model provides insight into its spatial arrangement, which is critical for understanding its interaction with biological targets.
2D Chemical Structure of Isoagarotetrol:
Physicochemical Properties
The physical and chemical properties of Isoagarotetrol are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 318.32 g/mol | [][2][3][5] |
| Appearance | White to off-white solid powder | [][2] |
| Purity | >98% (HPLC) or 99.93% | [][2][3] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Spectroscopic Characterization and Structural Elucidation
The definitive structure of natural products like Isoagarotetrol is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] These methods provide detailed information about the carbon-hydrogen framework, molecular weight, and elemental composition.[7][9][10]
The Role of NMR and Mass Spectrometry
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Mass Spectrometry (MS): Provides the accurate molecular weight and elemental formula (C₁₇H₁₈O₆), which is the first crucial piece of evidence in structural elucidation.[8]
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Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon atom, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecular connectivity and establish the final structure.[8]
The combination of these techniques provides an unambiguous confirmation of the compound's identity.[7][11]
Caption: Workflow for the structural elucidation of Isoagarotetrol.
Isolation and Purification
The isolation of Isoagarotetrol from its natural source is a multi-step process requiring careful extraction and purification techniques.[]
Extraction from Natural Sources
The process typically begins with the extraction of agarwood samples using organic solvents.[] A common method involves cold-soaking the powdered wood in ethanol to draw out the secondary metabolites, including Isoagarotetrol.[]
Chromatographic Separation
The crude ethanol extract is a complex mixture of compounds. To isolate Isoagarotetrol, the extract is subjected to various chromatographic techniques.[] High-Performance Liquid Chromatography (HPLC) is often employed in the final purification stages to obtain the compound at a high purity level (>98%).[3][4]
Caption: General workflow for the isolation and purification of Isoagarotetrol.
Biological Activity and Potential Applications
Antioxidant and Anti-inflammatory Properties
Isoagarotetrol has demonstrated notable biological activities in preclinical studies. It acts as an antioxidant by scavenging DPPH radicals and reducing nitric oxide production in vitro.[] Its anti-inflammatory effects are characterized by the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[]
Potential as a Lead Compound in Drug Discovery
The unique chemical structure and dual antioxidant/anti-inflammatory activities make Isoagarotetrol a promising candidate for further investigation.[] It can serve as a scaffold for the synthesis of new derivatives with enhanced potency and selectivity, particularly for diseases associated with oxidative stress and inflammation.
Caption: Proposed anti-inflammatory mechanism of Isoagarotetrol.
Conclusion
Isoagarotetrol is a structurally distinct natural product from agarwood with a well-defined stereochemistry. Its chemical structure, confirmed by modern spectroscopic methods, features a polyhydroxylated chromone core that is likely responsible for its observed antioxidant and anti-inflammatory activities. The detailed understanding of its structure, properties, and biological potential provides a solid foundation for future research in medicinal chemistry and pharmacology, aiming to harness its therapeutic possibilities.
References
-
GlpBio. (n.d.). Isoagarotetrol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13606036, Agarotetrol. Retrieved from [Link]
-
Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]
-
Okugawa, H., Ueda, R., Matsumoto, K., Kawamura, K., & Hata, Y. (2018). Agarotetrol: a source compound for low molecular weight aromatic compounds from agarwood heating. Kyoto University Research Information Repository. Retrieved from [Link]
-
Bingol, K. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. Retrieved from [Link]
-
Foster, N. C., et al. (n.d.). 2D and 3D cartilage model platforms for drug evaluation and high-throughput screening assays. PubMed Central. Retrieved from [Link]
-
Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES. Retrieved from [Link]
-
Lidsky, M., et al. (2023). A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. PubMed. Retrieved from [Link]
-
Bivona, J. J., et al. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central. Retrieved from [Link]
-
Emwas, A. H. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoagarotetrol | 104060-61-9 | MOLNOVA [molnova.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Isoagarotetrol | Alcohols | Ambeed.com [ambeed.com]
- 6. Agarotetrol | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
